4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
4-Ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at position 4, methyl groups at positions 2 and 3 of the benzene ring, and a pyridin-4-ylmethylamine substituent on the sulfonamide nitrogen. This structural framework is common in medicinal chemistry, as benzenesulfonamides are known for their versatility in targeting enzymes (e.g., carbonic anhydrases, HIV integrase) and receptors (e.g., PPARγ) . The pyridin-4-ylmethyl moiety may facilitate π-π stacking or hydrogen bonding with biological targets, a feature observed in related compounds with heteroaromatic substituents .
Properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-5-6-16(13(3)12(15)2)22(19,20)18-11-14-7-9-17-10-8-14/h5-10,18H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHEHWAXZXHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,3-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyridinylmethyl group: This step involves the alkylation of the benzenesulfonamide core with 4-pyridinylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide demonstrates activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .
2. Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. Its mechanism of action could involve the inhibition of specific enzymes involved in tumor growth .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema .
Medicinal Chemistry Applications
Given its structural attributes, 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is being explored for:
- Drug Development : Its potential as a scaffold for synthesizing new drugs targeting bacterial infections and cancer.
- Prodrug Formulation : Modifying the compound to enhance solubility and absorption characteristics for better therapeutic efficacy.
Material Science Applications
The compound's unique chemical structure allows it to be utilized in material science:
- Polymer Chemistry : It can serve as a monomer or additive in the development of new polymers with enhanced properties.
- Nanotechnology : Investigations into its role in creating nanostructured materials for drug delivery systems are ongoing.
Case Study 1: Antimicrobial Activity
A study conducted on various sulfonamide derivatives, including 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial potential compared to standard antibiotics .
Case Study 2: Anticancer Research
In vitro assays revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. Further mechanistic studies suggested that it induces apoptosis through the activation of caspases .
Mechanism of Action
The mechanism of action of 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Ethoxy vs.
- Pyridin-4-ylmethyl vs. Other Heterocycles : Pyridin-4-ylmethyl may offer superior hydrogen-bonding geometry compared to thienylmethyl or pyridin-2-yl, as seen in PPARγ ligands where pyridyl substituents improve docking scores (Gold Score >78) .
- Bulkier Substituents: Compounds with extended moieties (e.g., quinolinyloxy, dihydropyrazolyl) exhibit enhanced enzyme inhibition (e.g., hCA XII KI <10 nM) or cytotoxicity, suggesting that steric bulk can optimize target engagement .
Pharmacological and Docking Comparisons
- PPARγ Affinity: The target compound’s pyridin-4-ylmethyl group may mimic the interactions of quinolin-3-yloxy derivatives, which achieve Gold Scores of 78.09–87.26 for PPARγ binding. Ethoxy and methyl groups could stabilize hydrophobic interactions in the ligand-binding domain .
- Antiviral Activity: Styrylquinoline-based benzenesulfonamides with nitro groups show moderate HIV integrase inhibition (IC50 ~10–50 µM).
Biological Activity
4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known by its CAS number 723745-62-8, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
- Structure : The compound features a benzenesulfonamide core with an ethoxy group and a pyridinylmethyl substituent.
The biological activity of 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives. For instance, compounds with structural similarities to 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide exhibited significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 125 μg/mL to 250 μg/mL, indicating moderate antimicrobial efficacy .
Anticancer Potential
In vitro studies have suggested that sulfonamide derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
- Antibacterial Activity : A study published in MDPI evaluated a series of benzenesulfonamide derivatives for their antibacterial properties. The results indicated that modifications in the pyridine moiety significantly affected the antimicrobial potency. The compound's structure was optimized to enhance its interaction with bacterial enzymes .
- Anticancer Studies : In a recent investigation focused on CDK inhibitors, derivatives similar to 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide were tested for their ability to inhibit tumor cell growth. The study found that certain substitutions on the sulfonamide scaffold led to increased selectivity and potency against cancer cells .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 125 - 250 μg/mL |
| Antibacterial | Escherichia coli | 125 - 250 μg/mL |
| Anticancer (in vitro) | Various cancer cell lines | Low nanomolar range |
Q & A
Q. What are the established synthetic routes for 4-ethoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide?
The synthesis typically involves multi-step protocols:
- Core formation : Construction of the pyridine or pyrimidine backbone via cyclization or cross-coupling reactions (e.g., Suzuki coupling for bipyrimidine cores) .
- Functionalization : Introduction of ethoxy and methyl groups through nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions .
- Sulfonamide coupling : Reaction of the substituted benzene sulfonyl chloride with 4-(aminomethyl)pyridine in the presence of a base like pyridine or triethylamine . Purification often employs column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : To confirm regiochemistry of substituents (e.g., distinguishing 2,3-dimethyl vs. 3,4-dimethyl patterns) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in studies of related sulfonamides .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) .
Q. What are common biological targets for sulfonamide derivatives in preclinical research?
Sulfonamides often target enzymes (e.g., carbonic anhydrase, kinases) or receptors (e.g., GPCRs) due to their ability to mimic transition-state intermediates or act as hydrogen-bond donors/acceptors . For this compound, the pyridine-methyl group may enhance blood-brain barrier penetration, suggesting potential CNS applications .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Condition screening : Use design of experiments (DoE) to vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd for cross-coupling) .
- Flow chemistry : Continuous flow systems improve reproducibility in steps like sulfonamide formation .
- In-line analytics : Real-time monitoring (e.g., HPLC or ReactIR) detects intermediates and minimizes side reactions .
Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Off-target profiling : Employ broad-panel kinase assays or proteome-wide affinity chromatography .
- Structural analysis : Compare X-ray co-crystal structures of active vs. inactive analogs to identify critical binding interactions .
Q. What computational strategies aid in designing derivatives with improved pharmacokinetic properties?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with solubility or logP .
- Molecular dynamics (MD) : Simulate binding stability in target active sites (e.g., ATP-binding pockets) .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks .
Q. How to analyze regioselectivity challenges during substitution reactions on the benzene ring?
- DFT calculations : Predict electronic and steric effects of substituents on reaction pathways .
- Isotopic labeling : Use deuterated reagents to trace substitution patterns via NMR .
- Competitive experiments : Compare reaction rates of para- vs. meta-directing groups under identical conditions .
Methodological Considerations
Q. What purification challenges arise during synthesis, and how are they addressed?
- Hydrophobic byproducts : Reverse-phase HPLC effectively separates polar sulfonamides from non-polar impurities .
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal lattice stability .
- Chiral resolution : Use chiral stationary phases (e.g., cellulose derivatives) if stereoisomers form during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
